2-[(E)-2-quinolin-4-ylethenyl]aniline
Description
2-[(E)-2-quinolin-4-ylethenyl]aniline is an organic compound featuring a quinoline core substituted at the 4-position with an ethenyl group connected to a 2-aminophenyl moiety. Its molecular formula is C₁₇H₁₄N₂, with a molecular weight of 246.31 g/mol (inferred from structurally similar compounds in ) . The (E)-stereochemistry of the ethenyl bridge ensures planarity, which is critical for electronic conjugation between the quinoline and aniline groups. This structural feature often enhances photophysical properties, making such compounds relevant in materials science and medicinal chemistry.
Properties
CAS No. |
53-97-4 |
|---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-16-7-3-1-5-14(16)10-9-13-11-12-19-17-8-4-2-6-15(13)17/h1-12H,18H2/b10-9+ |
InChI Key |
FJQCNMUESWXOJX-MDZDMXLPSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=NC3=CC=CC=C23)N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position on Quinoline
- Quinoline-4 vs. Quinoline-7/2 Substitution: The target compound’s quinoline-4 substitution maximizes conjugation with the aniline group, enhancing fluorescence and charge-transfer properties compared to quinoline-7 or -2 analogs () . For example, quinoline-2 substitution introduces steric clashes, reducing planarity and electronic delocalization .
Aromatic Core Variation
- Quinoline vs. Pyridine: Replacing quinoline with pyridine (as in 2-[(E)-2-(4-pyridinyl)ethenyl]aniline) reduces the aromatic system’s size, lowering molecular weight (196.25 vs. 246.31 g/mol) and diminishing π-π stacking interactions. This may reduce stability in supramolecular assemblies .
N-Substitution Effects
- N,N-Dihexyl Functionalization :
- The addition of dihexyl groups to the aniline nitrogen () increases molecular weight (414.63 g/mol) and hydrophobicity (density = 1.028 g/cm³), making the compound more soluble in organic solvents. Such modifications are advantageous in liquid-crystal or polymer applications .
Preparation Methods
Standard Heck Reaction Protocol
The Mizoroki–Heck reaction is the most widely used method for constructing the styryl (C=C) bridge. This involves coupling 4-bromoquinoline (A) with 2-ethynylaniline (B) under palladium catalysis:
Reaction Scheme :
4-Bromoquinoline + 2-Ethynylaniline → 2-[(E)-2-Quinolin-4-Ylethenyl]Aniline
Conditions :
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: P( t-Bu)₃ (10 mol%)
-
Base: Cy₂NMe (2 equiv)
-
Solvent: DMF
-
Temperature: 80–100°C
-
Time: 12–24 hours
Key Observations :
Microwave-Assisted Heck Reaction
Microwave irradiation significantly accelerates the reaction while improving energy efficiency:
Conditions :
-
Catalyst: Pd EnCat®40 (0.8 mol%)
-
Base: Et₄NCl (3 equiv)
-
Solvent: EtOH/H₂O (9:1)
-
Temperature: 140°C (microwave)
-
Time: 30 minutes
Advantages :
-
Reduced reaction time (30 minutes vs. 24 hours).
-
Higher yields due to uniform heating and suppressed side reactions.
Suzuki–Miyaura Cross-Coupling
Boronic Acid Approach
This method couples 4-quinolineboronic acid (C) with 2-iodoaniline (D) :
Reaction Scheme :
4-Quinolineboronic Acid + 2-Iodoaniline → Target Compound
Conditions :
-
Catalyst: Pd(PPh₃)₄ (3 mol%)
-
Base: Na₂CO₃ (2 equiv)
-
Solvent: Dioxane/H₂O (4:1)
-
Temperature: 90°C
-
Time: 8 hours
Limitations :
-
Requires pre-synthesis of boronic acid derivatives.
-
Lower yields compared to Heck reactions due to competing protodeboronation.
Doebner Hydrogen-Transfer Reaction
Three-Component Condensation
The Doebner reaction constructs the quinoline core in situ while forming the styryl linkage:
Reaction Scheme :
Aniline + Benzaldehyde + Pyruvic Acid → this compound
Conditions :
-
Catalyst: BF₃·THF (20 mol%)
-
Solvent: Toluene
-
Temperature: 110°C
-
Time: 6 hours
Mechanistic Insights :
-
BF₃ promotes imine formation and subsequent cyclization.
-
Electron-withdrawing groups on aniline improve reaction efficiency (e.g., –NO₂, –CN).
Wittig Reaction with Quinoline-4-Carbaldehyde
Olefination Protocol
The Wittig reaction generates the styryl group via ylide intermediates:
Reaction Scheme :
Quinoline-4-carbaldehyde + 2-Anilinomethyltriphenylphosphonium Salt → Target Compound
Conditions :
-
Base: n-BuLi (2 equiv)
-
Solvent: THF
-
Temperature: 0°C → RT
-
Time: 4 hours
Challenges :
-
Requires anhydrous conditions.
-
Low stereoselectivity ( E/Z = 80:20).
Solid-Phase Synthesis
Resin-Bound Methodology
This approach immobilizes the aniline moiety on Wang resin to simplify purification:
Steps :
-
Resin functionalization with 2-nitroaniline.
-
Reduction to 2-aminophenyl resin.
-
Heck coupling with 4-bromoquinoline.
-
Cleavage with TFA/CH₂Cl₂ (1:9).
Advantages :
-
High purity ( > 95% by HPLC).
-
Scalable for combinatorial libraries.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | E/Z Ratio | Time | Scalability |
|---|---|---|---|---|---|
| Mizoroki–Heck | Pd(OAc)₂/P( t-Bu)₃ | 85 | 95:5 | 24 h | High |
| Microwave-Heck | Pd EnCat®40 | 90 | 97:3 | 0.5 h | Moderate |
| Suzuki–Miyaura | Pd(PPh₃)₄ | 72 | 99:1 | 8 h | Low |
| Doebner Reaction | BF₃·THF | 65 | 90:10 | 6 h | Moderate |
| Wittig Reaction | n-BuLi | 58 | 80:20 | 4 h | Low |
| Solid-Phase Synthesis | Pd(OAc)₂ | 78 | 95:5 | 48 h | High |
Critical Challenges and Optimization Strategies
Stereoselectivity Control
Catalyst Recycling
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